molecular formula C11H16N2O2 B6152908 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 2385980-11-8

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B6152908
CAS RN: 2385980-11-8
M. Wt: 208.3
InChI Key:
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Description

1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of an indazole core, which is a bicyclic compound made up of two fused rings: a benzene ring and a pyrazole ring . The molecule also contains three methyl groups and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indazole derivatives have been involved in various chemical reactions. For example, a reaction of a tetrahydro-indazole derivative with thioureas and ureas resulted in compounds possessing hypotensive and hypoglycemic activities in rats .

Future Directions

Given the wide variety of biological properties of indazole derivatives, it is concluded that the medicinal properties of indazole, and by extension 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, have to be explored in the near future for the treatment of various pathological conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves the condensation of 2,3-dimethyl-1H-indazole with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "2,3-dimethyl-1H-indazole", "ethyl acetoacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethyl-1H-indazole with ethyl acetoacetate in the presence of sodium hydroxide to form 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester", "Step 2: Hydrolysis of the ethyl ester using hydrochloric acid to form the corresponding carboxylic acid", "Step 3: Decarboxylation of the carboxylic acid using sodium hydroxide to yield the final product, 1,5,5-trimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid" ] }

CAS RN

2385980-11-8

Molecular Formula

C11H16N2O2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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